![molecular formula C14H13N5O2S B2988778 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396880-55-9](/img/structure/B2988778.png)
4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (a common functional group in biochemistry), a phenyl ring (a common structural unit in organic chemistry), and a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom). The presence of multiple rings and functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It contains multiple rings (thiophene, phenyl, and tetrazole) and functional groups (methyl, carboxamide). These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the carboxamide group might undergo hydrolysis . Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make the compound a good hydrogen bond acceptor, while the presence of multiple rings might increase its rigidity .Scientific Research Applications
Heterocyclic Synthesis Applications
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the production of diverse heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This study highlights the versatile applications of thiophene derivatives in synthesizing complex heterocyclic structures, which are crucial in pharmaceutical chemistry and materials science (Mohareb et al., 2004).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, exhibiting significant antimicrobial activity. These findings underscore the potential of thiophene derivatives as promising candidates for developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Talupur et al., 2021).
Synthetic Methodologies
- Novel Synthetic Approaches : Research on the synthesis of thiophene derivatives via various chemical reactions and methodologies demonstrates the compound's utility in constructing complex molecular architectures. These methodologies are essential for the development of new drugs and materials with enhanced performance and properties (Kumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds like glimepiride, which is a sulfonylurea antidiabetic drug, act as insulin secretagogues . They stimulate the secretion of insulin from functioning pancreatic beta cells .
Mode of Action
Glimepiride, a similar compound, likely binds to atp-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane . This membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, inducing the secretion of insulin .
Biochemical Pathways
Compounds like glimepiride that act as insulin secretagogues would affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body.
Pharmacokinetics
Glimepiride, a similar compound, has a protein binding of over 99% . It is excreted unchanged in urine (0), with 58-60% as metabolites . The volume of distribution is 0.113 (L/kg), and it has a biological half-life of 5-9 hours .
Result of Action
Similar compounds like glimepiride lower blood sugar by stimulating the release of insulin from functioning pancreatic beta cells and by increasing the sensitivity of peripheral tissues to insulin .
properties
IUPAC Name |
4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-7-12(22-8-9)13(20)15-10-3-5-11(6-4-10)19-14(21)18(2)16-17-19/h3-8H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPZHGFTIVQKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.